N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide
Description
N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide is a synthetic thiophene carboxamide derivative featuring a bromophenyl group at the N-position and a 3-(trifluoromethyl)benzyl methoxy substituent at the 3-position of the thiophene ring. The bromine atom and trifluoromethyl group are key functional groups, likely influencing lipophilicity, electronic properties, and binding interactions with biological targets .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3NO2S/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-27-17)26-11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVZAKYJIHLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Features:
- Bromophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl Group : Known to increase metabolic stability and bioactivity.
- Thiophene Ring : Contributes to the electronic properties and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Anticancer Properties :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
| Anticancer | Induces apoptosis in A549 cells | |
| Antimicrobial | Effective against Mycobacterium tuberculosis |
Case Study 1: Anticancer Activity
In a study focusing on lung cancer, this compound was tested on A549 cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5.24 μM. Mechanistic studies revealed that the compound induced oxidative stress, leading to caspase-independent apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains, including resistant Mycobacterium species. The compound demonstrated notable activity, suggesting its potential as a lead candidate for developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of thiophene compounds, including N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide, exhibit significant anticancer properties. A study found that related compounds showed high inhibitory activity against telomerase, a key enzyme in cancer cell proliferation. This suggests potential applications in developing selective hTERT inhibitors for cancer therapy .
Mechanism of Action
The compound's mechanism involves the inhibition of tumor growth in xenograft models, demonstrating its potential as an effective therapeutic agent against various cancers. The molecular interactions and structural characteristics of the compound enhance its bioactivity and selectivity towards cancer cells .
Antiviral Properties
Activity Against Influenza Virus
Compounds similar to this compound have been tested for antiviral activity. Specifically, certain derivatives have shown promising results against the H5N1 avian influenza virus, indicating potential for further development as antiviral agents . The effectiveness was assessed using plaque reduction assays on infected cell lines, establishing a basis for future antiviral drug development.
Materials Science
Synthesis and Characterization
The synthesis of this compound involves several chemical processes that can be optimized for enhanced yield and purity. Recent studies have focused on crystallographic characterization to understand the compound's physical properties better, which is essential for its applications in material science .
Potential in Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups can enhance the electron-withdrawing capability, improving the efficiency of electronic devices .
Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis of novel thiophene derivatives, it was demonstrated that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. These findings highlight the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Antiviral Activity
Another research effort evaluated the antiviral efficacy of various thiophene-based compounds against H5N1 virus strains. The study reported that certain derivatives showed strong antiviral activity with low cytotoxicity, suggesting their viability as therapeutic candidates in treating viral infections .
Data Table: Summary of Applications
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer activity; inhibits telomerase |
| Antiviral Properties | Promising results against H5N1 influenza virus |
| Materials Science | Suitable for organic electronics; characterized by unique electronic properties |
| Case Studies | Lower IC50 values than standard drugs; effective antiviral agents |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromophenyl group in the compound enables palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction typically proceeds under the following conditions:
- Catalyst : Pd(PPh₃)₄ (5–10 mol%)
- Base : K₃PO₄ (2.0 equiv)
- Solvent : 1,4-Dioxane/H₂O (5:1 v/v)
- Temperature : Reflux (100–110°C) for 18–24 hours .
Example Reaction :\text{N 4 Bromophenyl 3 3 trifluoromethyl phenyl methoxy}thiophene-2-carboxamide}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{N 4 Ar phenyl 3 3 trifluoromethyl phenyl methoxy}thiophene-2-carboxamide}Key Data :
| Boronic Acid Substituent | Yield (%) | Reference |
|---|---|---|
| Phenyl | 72 | |
| 3,4-Dichlorophenyl | 58 | |
| 4-Methoxyphenyl | 65 |
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing trifluoromethyl group adjacent to the methoxy moiety enhances the reactivity of the aryl ring toward nucleophilic substitution. Common nucleophiles include amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Example Reaction :\text{N 4 Bromophenyl 3 3 trifluoromethyl phenyl methoxy}thiophene-2-carboxamide}+\text{NH}_2\text{R}\rightarrow \text{N 4 R phenyl 3 3 trifluoromethyl phenyl methoxy}thiophene-2-carboxamide}Challenges : Steric hindrance from the trifluoromethyl group may reduce reaction efficiency.
Oxidation of the Thiophene Ring
The thiophene moiety can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as:
Example Reaction :Key Observation : Oxidation increases polarity, affecting solubility and biological activity .
Hydrolysis of the Carboxamide Group
The carboxamide functionality can be hydrolyzed to a carboxylic acid under acidic or basic conditions:
Example Reaction :Applications : Hydrolysis is critical for generating bioactive metabolites or further functionalization .
Functionalization of the Methoxy Group
The methoxy group undergoes demethylation or ether cleavage under strong Lewis acids (e.g., BBr₃ in CH₂Cl₂ at −78°C) :
Example Reaction :Utility : Demethylation generates phenolic intermediates for further coupling or derivatization.
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene ring can undergo electrophilic substitution (e.g., nitration, halogenation):
Example Reaction :Regioselectivity : Directed by the carboxamide and methoxy substituents .
Mechanistic Insights
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: Nitro groups (e.g., in ) are associated with antibacterial activity but may reduce metabolic stability. Bromophenyl groups (shared with ) enhance halogen bonding and lipophilicity, which could improve target binding or membrane permeability.
Thiophene vs. Propanamide Backbones :
Physicochemical Properties:
- Melting Points : Propanamide derivatives () exhibit lower melting points (62–64°C), while nitro-thiophenes () may have higher melting points due to crystallinity. The target’s melting point is likely influenced by its rigid thiophene core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
